molecular formula C11H18N4 B11813497 4-(4-Ethylpiperazin-1-yl)pyridin-3-amine

4-(4-Ethylpiperazin-1-yl)pyridin-3-amine

Cat. No.: B11813497
M. Wt: 206.29 g/mol
InChI Key: OAGRNXJDBHSOFO-UHFFFAOYSA-N
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Description

4-(4-Ethylpiperazin-1-yl)pyridin-3-amine is an organic compound with the molecular formula C11H18N4 and a molecular weight of 206.28742 g/mol . This compound is characterized by the presence of a piperazine ring substituted with an ethyl group and a pyridine ring substituted with an amine group. It is used as an intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylpiperazin-1-yl)pyridin-3-amine typically involves the reaction of 2-chloro-5-chloromethylpyridine with N-ethylpiperazine. The reaction is carried out in the presence of potassium carbonate as a base. The mixture is heated to 60-70°C and stirred for 2 hours, followed by cooling to room temperature. The product is then isolated by separating the aqueous phase and drying .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The starting materials and reaction conditions are optimized for higher yields and purity. The product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylpiperazin-1-yl)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

4-(4-Ethylpiperazin-1-yl)pyridin-3-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor in the development of pharmaceutical compounds, particularly in the synthesis of drugs targeting specific receptors or enzymes.

    Industry: The compound is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 4-(4-Ethylpiperazin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Ethylpiperazin-1-yl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C11H18N4

Molecular Weight

206.29 g/mol

IUPAC Name

4-(4-ethylpiperazin-1-yl)pyridin-3-amine

InChI

InChI=1S/C11H18N4/c1-2-14-5-7-15(8-6-14)11-3-4-13-9-10(11)12/h3-4,9H,2,5-8,12H2,1H3

InChI Key

OAGRNXJDBHSOFO-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C=NC=C2)N

Origin of Product

United States

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